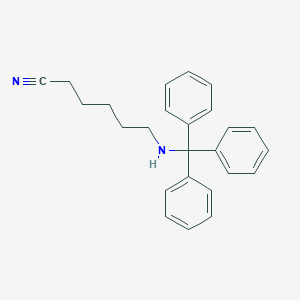

6-(Tritylamino)hexanenitrile

Description

6-(Tritylamino)hexanenitrile (CAS: Not explicitly provided; CSID: 496483) is a nitrile-containing compound featuring a tritylamino (triphenylmethylamino) group attached to a hexanenitrile backbone. Its molecular weight is 319.19 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.31, indicating moderate hydrophobicity . The trityl group confers steric bulk and electronic stabilization, making it structurally distinct from simpler hexanenitrile derivatives.

Properties

Molecular Formula |

C25H26N2 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

6-(tritylamino)hexanenitrile |

InChI |

InChI=1S/C25H26N2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,21H2 |

InChI Key |

JHMFWDZLXCTOEP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 6-(Tritylamino)hexanenitrile and related hexanenitrile derivatives:

*Calculated based on molecular formulas from referenced evidence.

Structural and Functional Group Analysis

- Tritylamino vs. Amino: The tritylamino group in this compound introduces steric hindrance and lipophilicity, unlike the smaller, more reactive primary amine in 6-Aminohexanenitrile . This bulkiness may reduce metabolic degradation, enhancing bioavailability in biological systems.

- Triazole vs. Indole : 6-(4-Phenyltriazol-1-yl)hexanenitrile () and 6-(1H-Indol-1-yl)hexanenitrile () differ in heterocyclic moieties. Triazoles are often used in click chemistry for modular synthesis, while indoles are privileged scaffolds in drug discovery due to their planar aromatic structure and bioactivity .

- Halogenation Effects : Fluorinated () and chlorinated () derivatives exhibit enhanced electronegativity and stability. For example, 5,5,6,6,6-Pentafluorohexanenitrile’s fluorine atoms increase resistance to oxidation, making it suitable for harsh industrial environments .

Physicochemical Properties

- logP and Solubility: this compound’s logP of 2.31 suggests moderate lipid solubility, which may facilitate membrane permeability in biological systems. In contrast, 6-Aminohexanenitrile’s lower molecular weight (112.17 g/mol) and polar amine group likely render it more water-soluble .

- Thermal Stability: Halogenated derivatives like 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile () exhibit higher thermal stability due to strong C-F and C-Cl bonds, whereas the tritylamino group may decompose at elevated temperatures due to phenyl ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.